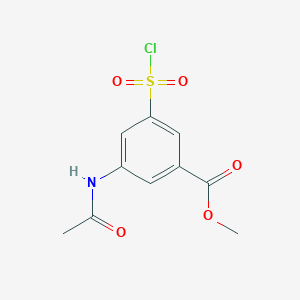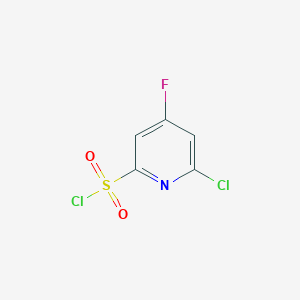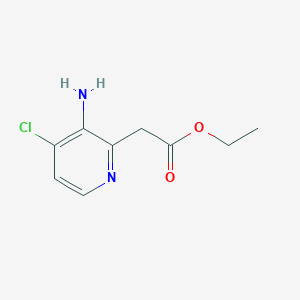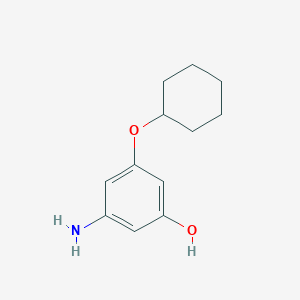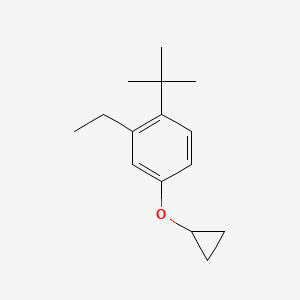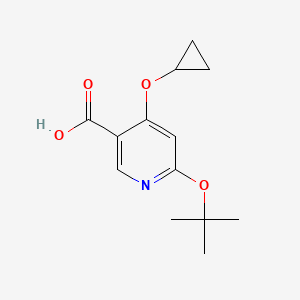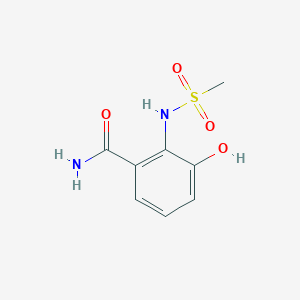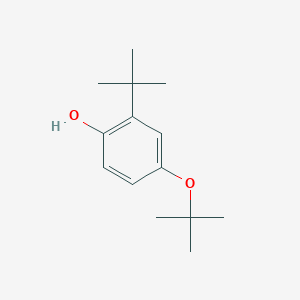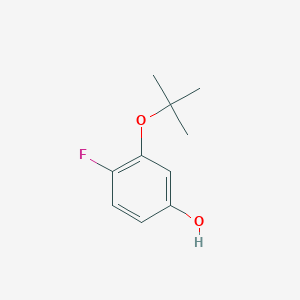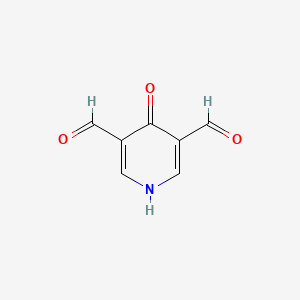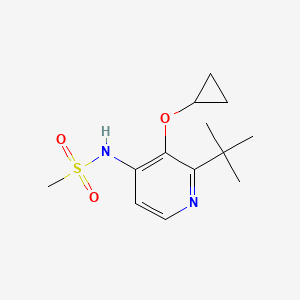
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide: is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol This compound is known for its unique structural features, which include a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Tert-butyl and Cyclopropoxy Groups: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The cyclopropoxy group can be added via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Methanesulfonamide Group:
Analyse Chemischer Reaktionen
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and cyclopropoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the sulfonamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The pyridine ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts.
Wissenschaftliche Forschungsanwendungen
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-(2-Tert-butyl-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also contains a tert-butyl group and a pyridine ring, but differs in its imidazo[1,2-a]pyridine structure.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound features a tert-butyl group and a pyridine ring, but includes a cyano group and a carbonate ester.
Eigenschaften
Molekularformel |
C13H20N2O3S |
|---|---|
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
N-(2-tert-butyl-3-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)12-11(18-9-5-6-9)10(7-8-14-12)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
YKHDZNOJIQROOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


